1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)

Description

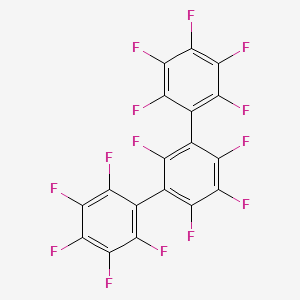

1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI) is a highly fluorinated terphenyl derivative featuring a central terphenyl backbone (three benzene rings connected at positions 1,1':3',1'') with 14 fluorine substituents distributed across all three rings. The fluorine atoms occupy positions 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6'', resulting in a dense electron-withdrawing environment. This substitution pattern significantly impacts its electronic properties, solubility, and thermal stability, making it distinct from non-fluorinated or partially halogenated analogs. Such compounds are often explored for applications in advanced materials, liquid crystals, and pharmaceuticals due to fluorine's ability to enhance chemical inertness and modulate intermolecular interactions .

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,3,4,6-tetrafluoro-5-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINIKWBFAGTLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707956 | |

| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-79-4 | |

| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’‘-tetradecafluoro- typically involves the fluorination of a terphenyl precursor. One common method is the direct fluorination of 1,1’:3’,1’'-Terphenyl using elemental fluorine (F2) or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted terphenyl derivatives, quinones, hydroquinones, and coupled aromatic compounds.

Scientific Research Applications

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

Biology: Investigated for its potential as a fluorinated probe in biological imaging and as a component in drug delivery systems.

Medicine: Explored for its use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- is largely dependent on its interaction with molecular targets and pathways. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged activity in biological systems.

Comparison with Similar Compounds

A. Fluorinated Aromatic Compounds

- Octafluoro-p-quaterphenyl (C₂₄H₁₀F₈) : Synthesized as a byproduct (8%) in copper-catalyzed cross-dimerization reactions, this quaterphenyl derivative has eight fluorine atoms. Unlike the target terphenyl, its extended four-ring system reduces planarity and increases steric hindrance. The synthetic route highlights the challenge of controlling regioselectivity in polyfluorinated systems .

- 4,4′-Difluoro-5,5′-methoxy-1,1′-binaphthyl : A difluorinated biphenyl with methoxy groups, this compound demonstrates how fluorine and methoxy substituents synergistically influence π-stacking and crystallinity. Its synthesis involves multi-step functionalization, contrasting with the target compound’s direct fluorination .

B. Chlorinated Analogues

- 3,3′,4,4′-Tetrachlorobiphenyl : A coplanar biphenyl with four chlorine atoms, this compound exhibits higher lipophilicity and environmental persistence compared to fluorinated analogs. Chlorine’s larger atomic radius disrupts planarity more than fluorine, affecting binding to biological targets (e.g., thyroid hormone receptors) .

- DCONAB (4,4′-Dichloro-2,2′,3,3′,5,5′,6,6′-octanitroazobenzene) : A chlorinated/nitrated azobenzene, its thermal stability (decomposition at 266.8°C) stems from nitro groups, whereas fluorine in the target compound enhances stability via C–F bond strength (∼485 kJ/mol) .

Physical and Chemical Properties

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, making the terphenyl core electron-deficient. This contrasts with chlorinated biphenyls, where chlorine’s polarizability allows weaker electron withdrawal but stronger van der Waals interactions .

- Planarity : The smaller fluorine atoms permit greater planarity in the terphenyl backbone compared to bulkier chlorinated or brominated analogs, enhancing π-π stacking in materials science applications .

Functional and Application Comparisons

- Material Science : The target compound’s fluorination improves thermal resistance and dielectric properties, making it superior to chlorinated biphenyls in electronic coatings. In contrast, nitro-substituted analogs like DCONAB are prioritized for explosive applications due to their high energy density .

Stability and Environmental Impact

- Chemical Stability : The C–F bonds in the target compound resist hydrolysis and oxidation better than C–Cl bonds in tetrachlorobiphenyls, which degrade into toxic dioxins .

- Environmental Persistence : Fluorinated aromatics generally have lower bioaccumulation factors than chlorinated or brominated analogs due to stronger bonds and reduced metabolic breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.